![molecular formula C18H19NO3 B5634021 4-{[ethyl(2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5634021.png)
4-{[ethyl(2-methylphenyl)amino]carbonyl}phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions that include functional group transformations and molecular assembly techniques. For example, compounds like ethyl (2-amino-4-phenyl-5-thiazolyl)acetate and ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate have been synthesized through processes that involve direct reactions of precursor molecules under controlled conditions, showcasing the complexity and precision required in synthetic organic chemistry (DyaveGowda et al., 2002); (Sapnakumari et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, which provides insights into the atomic arrangement and spatial geometry. For instance, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate revealed a non-planar molecular arrangement stabilized by intra- and inter-molecular hydrogen bonds, illustrating the intricate three-dimensional arrangements molecules can adopt (DyaveGowda et al., 2002).
Chemical Reactions and Properties
The reactivity of such compounds can be influenced by their functional groups and molecular structure. For example, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement illustrates the compound's ability to undergo complex reactions that lead to the synthesis of hydroxamic acids and ureas from carboxylic acids without racemization, showcasing the diverse chemical reactivity and applications of these compounds (Thalluri et al., 2014).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity can be deduced from related compounds' structural features. For example, the crystal and molecular structures of triorganotin(IV) complexes provide insights into the polymeric structures and hydrogen bonding that significantly influence the physical properties of these materials (Baul et al., 2002).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards different reagents, and stability, can be explored through the study of the compound's interactions and transformations. Investigations into compounds like ethyl 2,4-dioxo-4-phenylbutyrate highlight the methodologies for preparing enantiomerically pure α-hydroxy and α-amino acid esters, demonstrating the chemical versatility and application potential of these entities (Blaser et al., 2003).
作用機序
The mechanism of action of this compound would depend on its application. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological targets in the body. Without specific information about its intended use, it’s difficult to provide a detailed mechanism of action .
特性
IUPAC Name |
[4-[ethyl-(2-methylphenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-4-19(17-8-6-5-7-13(17)2)18(21)15-9-11-16(12-10-15)22-14(3)20/h5-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCQKCSZBAFWIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=CC=C(C=C2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Ethyl(2-methylphenyl)carbamoyl]phenyl acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

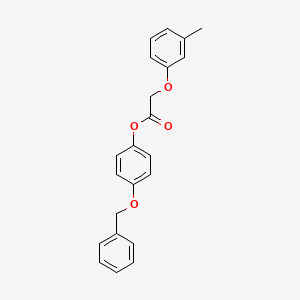
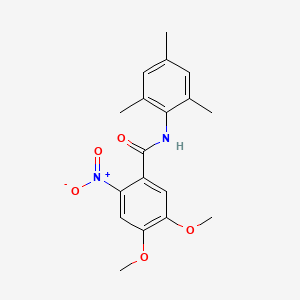
![2-[1-benzyl-5-(dimethylamino)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5633960.png)
![ethyl [1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)piperidin-2-yl]acetate](/img/structure/B5633962.png)
![N-[3-(propionylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5633966.png)
![2,2-dimethylpropyl 3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5633967.png)
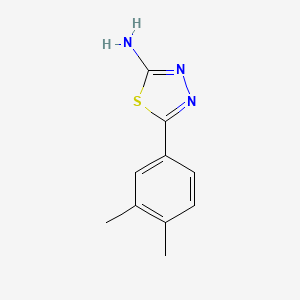
![1,3-dimethyl-5-[(3aS*,6aS*)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5634000.png)
![N-(4-ethoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5634006.png)
![(1S*,5R*)-3-acetyl-6-[(4-methyl-2-phenyl-5-pyrimidinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5634011.png)
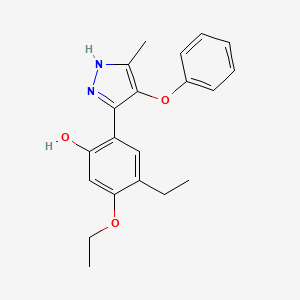
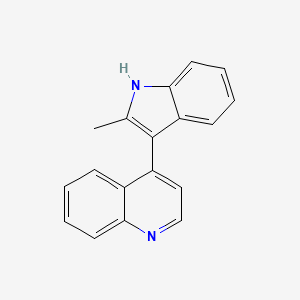
![5-({3-[(2-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5634028.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5634040.png)